molecular formula C9H9IO3 B136762 Methyl 4-iodo-2-methoxybenzoate CAS No. 148490-97-5

Methyl 4-iodo-2-methoxybenzoate

Cat. No. B136762
M. Wt: 292.07 g/mol
InChI Key: MCNOTXROWOGSGU-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-methoxybenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and food preservation. While the specific compound , methyl 4-iodo-2-methoxybenzoate, is not directly mentioned in the provided papers, insights can be drawn from closely related compounds such as methyl 4-hydroxybenzoate , methyl 2- and 4-methoxybenzoates , and 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid .

Synthesis Analysis

The synthesis of related compounds often involves various chemical reactions, including methylation, iodination, and cyclization. For instance, methyl 4-hydroxybenzoate can be synthesized through esterification of 4-hydroxybenzoic acid . Similarly, methyl 4-methoxybenzoates can be obtained through methylation reactions . The Jourdan-Ullmann reaction is another method used to synthesize iodinated benzoates, as seen in the synthesis of 9-oxo-9,10-dihydroacridine-4-carboxylic acids from methyl 2-iodobenzoates .

Molecular Structure Analysis

The molecular structure of related benzoate compounds has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal the bond distances, angles, and the overall conformation of the molecules. For example, the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid shows steric strain and a distinct orientation of the iodobenzoyl group .

Chemical Reactions Analysis

Benzoate derivatives participate in various chemical reactions. The iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Additionally, allylic 4-methoxybenzoates undergo asymmetric dihydroxylation, which is useful in the synthesis of polyols .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl methoxybenzoates have been studied both experimentally and computationally. Combustion calorimetry and thermogravimetry have been used to determine the enthalpies of combustion and vaporization . Computational methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, including the energies of frontier orbitals and chemical quantum parameters .

Scientific Research Applications

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It’s important to note that this compound is light sensitive and should be stored away from light and oxidizing agents .

“Methyl 4-iodo-2-methoxybenzoate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It’s important to note that this compound is light sensitive and should be stored away from light and oxidizing agents .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

“Methyl 4-iodo-2-methoxybenzoate” is used as an intermediate in organic syntheses . Its future applications could be explored in various fields of chemical research.

properties

IUPAC Name

methyl 4-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNOTXROWOGSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626999
Record name Methyl 4-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodo-2-methoxybenzoate

CAS RN

148490-97-5
Record name Methyl 4-iodo-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148490-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-iodo-2-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

238 mg (7.9 mmol) of sodium hydride (80% in oil) and 20 ml of DMF were introduced into a three-necked flask, a solution of 2 g (7.2 mmol) of methyl 2-hydroxy-4-iodobenzoate in 50 ml of DMF was added dropwise and stirring was carried out until gas evolution had ceased. 540 μl (8.6 mmol) of iodomethane were then added and stirring was carried out at room temperature for two hours. The reaction mixture was poured into water and extracted with ethyl ether. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. 2.1 g (100%) of methyl 4-iodo-2-methoxybenzoate were recovered.
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238 mg
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2 g
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50 mL
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540 μL
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Synthesis routes and methods III

Procedure details

4-Amino-2-methoxybenzoic acid methyl ester (3.0 g, 16.6 mmol) was suspended in water (40 mL) and concentrated sulfuric acid (10 mL). The suspension was cooled in an ice/salt water bath, and an aqueous solution (10 mL) of sodium nitrite (1.26 g, 18.3 mmol) was added dropwise so that the temperature remained close to 0° C. After the addition, a homogeneous, yellow-green solution was obtained. An aqueous solution (60 mL) of potassium iodide (3.02 g, 18.2 mmol) and iodine (2.31 g, 9.1 mmol) was then added dropwise, and the reaction stirred for an additional 1 hour. The reaction mixture was then extracted with ethyl acetate, the organic extracts were combined and washed with 1 N sodium thiosulfate, 1 N sodium hydroxide and brine. After drying over anhydrous sodium sulfate the solution was filtered and concentrated in vacuo to give 2.7 g of the title product as an orange oil which was used in the next step.
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60 mL
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2.31 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MA Chowdhury, KRA Abdellatif, Y Dong, D Das… - Bioorganic & medicinal …, 2009 - Elsevier
A novel class of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore attached to its C-4 or C-…
Number of citations: 40 www.sciencedirect.com
PV Dau, KK Tanabe, SM Cohen - Chemical Communications, 2012 - pubs.rsc.org
… of H 3 BTB is achieved by the Pd cross-coupling reaction between 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene and methyl 4-iodo-2-methoxybenzoate (Scheme S1, …
Number of citations: 51 pubs.rsc.org
F Lundvall, DS Wragg, PDC Dietzel… - … Section E: Structure …, 2014 - scripts.iucr.org
… In the Ullmann-coupling of 2 equivalents of methyl 4-iodo-2-methoxybenzoate to form the title compound, the reaction temperature was increased to 225 C and the reaction time was set …
Number of citations: 1 scripts.iucr.org
K Hashimoto, N Kumagai… - Chemistry–A European …, 2015 - Wiley Online Library
… Sonogashira coupling of methyl 4-iodo-2-methoxybenzoate (8) and diyne 7 gave linked compound 9, which was subjected to hydrogenation of triple bonds and basic hydrolysis of the …
J Wang, C Qin, JP Lumb, X Luan - Chem, 2020 - cell.com
… that was purified by silica gel column chromatography eluting with a solvent mixture composed of hexane and ethyl acetate (10 : 1) to afford the methyl-4-iodo-2methoxybenzoate (10v) …
Number of citations: 26 www.cell.com
P Kancharla, RA Dodean, Y Li, S Pou… - Journal of medicinal …, 2020 - ACS Publications
… various mono- and disubstitutions on ring A and aryloxy, arylamino, and aryl moieties at the 6-position of ring B started from commercially available methyl 4-iodo-2-methoxybenzoate (1…
Number of citations: 8 pubs.acs.org
KD Scarpinato, ES AbdelHafez, A Diamanduros… - 2013 - wakespace.lib.wfu.edu
We, and others have previously shown that mismatch repair proteins, in addition to their repair function, have the ability to contribute to cell death initiation. In response to some drugs, …
Number of citations: 2 wakespace.lib.wfu.edu
ESMN AbdelHafez, A Diamanduros… - Molecular cancer …, 2013 - ncbi.nlm.nih.gov
… This compound was prepared using the same procedure for 7 with methyl-4-iodo-2-methoxybenzoate as substrate to afford an off-white solid that was recrystallized from ethyl acetate/n-…
Number of citations: 5 www.ncbi.nlm.nih.gov
A Karmakar, A Paul, GMDM Rúbio… - European Journal of …, 2016 - Wiley Online Library
… Methyl 4-iodo-2-methoxybenzoate (a) was synthesized and added to a mixture of b (0.604 g, 2.0 mmol), [Pd(PPh 3 ) 4 ] (0.200 g, 0.20 mmol), and K 2 CO 3 (2.0 g, 14.5 mmol) dissolved …
K Scarpinato… - 2013 - apps.dtic.mil
… This compound was prepared using the same procedure for 7 with methyl-‐4-‐iodo-‐2-‐methoxybenzoate as substrate to afford an off-‐white solid that was recrystallized from ethyl …
Number of citations: 2 apps.dtic.mil

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